4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid
Description
4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid is a structurally complex pentanoic acid derivative featuring two 4-nitrophenyl carbamoyloxy groups symmetrically attached to a central pentanoic acid backbone.
- Molecular Formula: Estimated as C₃₁H₂₆N₄O₈ (derived by replacing chlorine atoms in analogous compounds with nitro groups).
- Molecular Weight: ~614.56 g/mol (calculated by adjusting the molecular weight of 4,4-Bis(4-{[(2-chlorophenyl)carbamoyl]oxy}phenyl)pentanoic acid (593.46 g/mol) to account for nitro substituents).
- Key Structural Features: Two aromatic 4-nitrophenyl groups linked via carbamoyloxy moieties. Pentanoic acid core with a carboxylate terminus. High polarity due to nitro (-NO₂) groups, which are strong electron-withdrawing substituents.
Potential Applications: Likely serves as an intermediate in organic synthesis or pharmaceutical research, similar to its structural analogs (e.g., biphenyl-substituted variants are noted as "important raw materials" ). The nitro groups may enhance reactivity in coupling reactions or as precursors for further functionalization.
Properties
CAS No. |
6625-42-9 |
|---|---|
Molecular Formula |
C31H26N4O10 |
Molecular Weight |
614.6 g/mol |
IUPAC Name |
4,4-bis[4-[(4-nitrophenyl)carbamoyloxy]phenyl]pentanoic acid |
InChI |
InChI=1S/C31H26N4O10/c1-31(19-18-28(36)37,20-2-14-26(15-3-20)44-29(38)32-22-6-10-24(11-7-22)34(40)41)21-4-16-27(17-5-21)45-30(39)33-23-8-12-25(13-9-23)35(42)43/h2-17H,18-19H2,1H3,(H,32,38)(H,33,39)(H,36,37) |
InChI Key |
JOBJOQOHDXIKBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)(C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4,4-Bis(4-hydroxyphenyl)pentanoic Acid Core
According to a detailed patent (US3248421A), the preparation of 4,4-bis(4-hydroxyphenyl)pentanoic acid is achieved by the acid-catalyzed condensation of levulinic acid and phenol in the presence of hydrochloric acid and mercaptan catalysts such as methyl mercaptan or ethyl mercaptan. Key process parameters include:
-
Reagent Amount (moles) Conditions Levulinic acid 0.5 45-55 °C reaction temp Phenol 1.0 37% Hydrochloric acid 1.5 Methyl mercaptan 0.00625 (catalyst) Used as catalyst -
- The reagents are mixed in a pressure bottle and sealed.
- The mixture is shaken at 55 °C for 16 to 24 hours.
- After reaction, the mixture is cooled and acetic acid is added to continue the reaction.
- Purification involves boiling the crude product in aqueous sodium bisulfite solution to remove impurities.
- The product crystallizes upon cooling and is filtered, washed, and dried under vacuum at 75-80 °C.
-
- Yields range from 89% to 93% of theoretical.
- Product melting point: 172-174 °C.
- The purified product is a light tan, highly crystalline solid.
-
- Use of methyl mercaptan catalyst significantly improves yield compared to no catalyst or other mercaptans (ethyl mercaptan, mercapto-propionic acid).
- Without catalyst, yields drop below 10%.
Carbamoylation to Introduce 4-Nitrophenyl Carbamoyl Groups
While direct literature on carbamoylation of this specific hydroxy-substituted pentanoic acid with 4-nitrophenyl carbamoyl groups is limited, general procedures for carbamoylation of phenolic hydroxyl groups using 4-nitrophenyl chloroformate or isocyanate derivatives are well established.
Typical Carbamoylation Procedure:
Step Conditions/Details Reagents 4,4-Bis(4-hydroxyphenyl)pentanoic acid, 4-nitrophenyl chloroformate or 4-nitrophenyl isocyanate Solvent Anhydrous solvents such as dichloromethane or DMF Base Potassium carbonate or triethylamine to neutralize HCl Temperature 0 °C to room temperature Reaction Time 20 minutes to several hours -
- Post-reaction, the mixture is quenched with saturated sodium bicarbonate, extracted, and purified by column chromatography using chloroform/methanol mixtures.
-
- Formation of carbamate ester linkages attaching 4-nitrophenyl carbamoyl groups to the phenolic hydroxyls of the pentanoic acid scaffold.
Purification and Characterization
- The crude product is purified by recrystallization or slurry crystallization in water or suitable solvents.
- Washing with water removes residual catalysts and salts.
- Drying under vacuum at elevated temperatures (75-80 °C) ensures removal of solvents and moisture.
- Characterization includes melting point determination (expected ~172-174 °C for the core acid), and spectroscopic methods such as NMR and IR to confirm carbamate formation and nitro group presence.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Product Characteristics |
|---|---|---|---|
| 4,4-Bis(4-hydroxyphenyl)pentanoic acid synthesis | Levulinic acid + phenol + HCl + methyl mercaptan catalyst, 55 °C, 16-24 h | 89-93 | Light tan crystalline solid, mp 172-174 °C |
| Carbamoylation with 4-nitrophenyl chloroformate | DMF, K2CO3, 0-20 °C, 20 min to several hours | ~56.7 (related compound) | Carbamate ester formation confirmed by spectroscopy |
| Purification | Aqueous sodium bisulfite wash, crystallization, vacuum drying | High purity | White/tan crystalline powder |
Research Findings and Notes
- The mercaptan-catalyzed condensation step is critical for high yield and purity of the bis-hydroxyphenyl pentanoic acid intermediate.
- Carbamoylation reactions involving 4-nitrophenyl derivatives require controlled temperature and base to prevent side reactions and ensure selective ester formation.
- Purification via aqueous sodium bisulfite solution helps remove residual mercaptan and other impurities, enhancing product crystallinity and stability.
- The described synthesis methods are scalable and have been demonstrated on multi-gram to kilogram scales in patent literature and related synthetic reports.
- No direct synthesis protocols for the exact compound were found in standard chemical databases or journals, but the outlined methods are consistent with established organic synthesis principles for similar compounds.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The phenyl rings provide structural stability and facilitate interactions with other aromatic compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, emphasizing substituent effects on properties and applications:
Key Comparative Insights :
Substituent Effects: Nitro vs. Chloro: The nitro-substituted target compound exhibits higher polarity and reactivity compared to the chloro analog (6634-59-9) due to the electron-withdrawing nature of -NO₂. This may enhance its utility in electrophilic aromatic substitution or as a catalyst in organic reactions. Biphenyl vs. Nitrophenyl: The biphenyl-substituted variant (6636-84-6) has a significantly higher molecular weight (676.76 g/mol vs. ~614.56 g/mol), which likely reduces solubility in polar solvents but improves stability in hydrophobic environments .
Physical Properties :
- The chloro-substituted compound (6634-59-9) has a boiling point of 690.6°C and flash point of 371.5°C , suggesting thermal stability comparable to the nitro analog.
- The biphenyl derivative’s purity (99%) and form (powder/liquid) indicate suitability for precision synthesis .
Commercial Availability :
- Chloro- and biphenyl-substituted compounds are commercially available through major suppliers (e.g., Sigma-Aldrich, TCI) , whereas the nitro-substituted target may require custom synthesis.
Functional Group Diversity: Hydroxy-nitro variants (CID 3836240) prioritize solubility via hydroxyl groups , while azo-cyano compounds (2638-94-0) serve niche industrial roles .
Research Findings and Implications
- Synthetic Utility : Nitro-substituted carbamoyloxy groups are valuable in designing photoactive or redox-active molecules, leveraging nitro groups' electron-deficient aromatic systems .
Biological Activity
4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid (CAS Number: 6625-42-9) is a synthetic compound characterized by its complex molecular structure comprising 31 carbon atoms, 26 hydrogen atoms, 4 nitrogen atoms, and 10 oxygen atoms. Its potential biological activities have garnered interest in various fields, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
- Molecular Formula: C31H26N4O10
- Molecular Weight: 614.5589 g/mol
- Structure: The compound features a pentanoic acid backbone with two para-nitrophenyl carbamoyl groups attached via ether linkages.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including neurodegenerative disorders.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Curcumin Analog (e.g., AB44) | 1.2 | Inhibition of Aβ aggregation |
| 4,4-Bis(4-{[(4-nitrophenyl)... | TBD | TBD |
Note: TBD indicates data that requires further experimental validation.
Neuroprotective Effects
The neuroprotective effects of similar compounds have been documented in several studies. For instance, derivatives of curcumin have shown promise in reducing amyloid-beta (Aβ) aggregation in cellular models associated with Alzheimer's disease.
Case Study:
In a study involving SH-SY5Y neuronal cells, the compound exhibited a reduction in Aβ-induced cytotoxicity and improved cognitive function in animal models (Okuda et al., 2020) . This suggests that this compound may have potential applications in treating neurodegenerative diseases.
Antimicrobial Activity
Emerging evidence suggests that compounds with similar structural motifs possess antimicrobial properties. The presence of nitrophenyl groups is often associated with enhanced antibacterial activity.
Table 2: Antimicrobial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Curcumin Derivative | E. coli | 25 µg/mL |
| 4,4-Bis(4-{[(4-nitrophenyl)... | TBD | TBD |
Further studies are needed to establish the specific antimicrobial efficacy of the compound.
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in oxidative stress pathways.
- Modulation of Cell Signaling Pathways: The compound may interact with key signaling pathways that regulate cell survival and apoptosis.
Q & A
Q. What are the critical safety protocols for handling 4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis or handling powdered forms to avoid inhalation (classified as Acute Toxicity Category 4 for inhalation, skin, and oral exposure) .
- Storage: Store in sealed containers at 2–8°C in a ventilated, dry environment. Avoid proximity to strong oxidizers or heat sources due to decomposition risks .
- Emergency Measures: For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) to assess purity. Compare retention times against known standards .
- Spectroscopy: Confirm the nitro (-NO₂) and carbamoyl (-OCONH-) functional groups via FT-IR (peaks at ~1520 cm⁻¹ for NO₂ and ~1680 cm⁻¹ for carbamoyl) .
- Elemental Analysis: Validate molecular formula (C₃₁H₂₄N₄O₉) using combustion analysis or high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported toxicity profiles of nitroaryl-carbamoyl derivatives?
Methodological Answer:
- Dose-Response Studies: Conduct in vitro assays (e.g., MTT on HepG2 cells) to compare acute toxicity thresholds. Note that conflicting SDS classifications (e.g., H312 vs. H315) may arise from batch-specific impurities .
- Metabolite Profiling: Use LC-MS/MS to identify degradation products under simulated physiological conditions (pH 7.4, 37°C). Nitro group reduction to amines is a common pathway altering toxicity .
Q. How can computational modeling predict the reactivity of the carbamoyloxy-phenyl backbone in catalytic applications?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electron density at the carbamoyloxy group. The nitro substituent’s electron-withdrawing effect increases electrophilicity at the phenyl ring .
- Molecular Dynamics (MD): Simulate interactions with solvents (e.g., DMSO vs. ethanol) to predict solubility trends. Experimental validation via nephelometry is recommended .
Q. What methodologies resolve instability issues during long-term storage of nitro-functionalized compounds?
Methodological Answer:
- Stabilizer Screening: Add antioxidants (e.g., 0.1% BHT) to ethanolic stock solutions. Monitor degradation via UV-Vis at λmax = 320 nm (nitro group absorption) .
- Thermal Analysis: Perform TGA/DSC to identify decomposition thresholds (>200°C). Store samples below 25°C to prevent thermal cleavage of the carbamoyl bond .
Research Design Considerations
Q. How to design a kinetic study for hydrolysis of the carbamoyloxy linkage?
Methodological Answer:
- pH-Dependent Kinetics: Prepare buffers (pH 2–10) and monitor hydrolysis via HPLC. The reaction follows pseudo-first-order kinetics; calculate rate constants (k) using nonlinear regression .
- Activation Energy: Use Arrhenius plots (10–50°C) to determine Eₐ. Nitro groups adjacent to carbamoyloxy moieties lower Eₐ by stabilizing transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
